molecular formula C11H14F3N3 B12105910 3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline

3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline

Cat. No.: B12105910
M. Wt: 245.24 g/mol
InChI Key: GRZPBCDAMJHWCZ-UHFFFAOYSA-N
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Description

3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine featuring a piperazine ring linked to a trifluoromethyl-substituted aniline core. Piperazine-containing anilines are widely used as intermediates in drug synthesis, particularly for kinase inhibitors and heterocyclic therapeutics, due to their ability to modulate solubility, bioavailability, and target binding . The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for optimizing pharmacokinetic properties .

Properties

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

3-piperazin-1-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-5-9(15)7-10(6-8)17-3-1-16-2-4-17/h5-7,16H,1-4,15H2

InChI Key

GRZPBCDAMJHWCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The nitro group undergoes reduction to an amine in the presence of SnCl₂ and HCl, which acts as a proton source. The reaction is carried out in polar solvents such as methanol or dichloromethane at temperatures ranging from 0°C to room temperature. For example, a methanol solution containing the nitro precursor, SnCl₂ (2.50 g, 13.1 mmol), and HCl (2.00 mL, 24.0 mmol) stirred for 17.5 hours at room temperature yielded 90.4% of the target compound. Variations in solvent choice and reaction time significantly impact efficiency: dichloromethane-based reactions completed in 7 hours achieved 83.0% yield, while extended methanol reactions (42 hours) resulted in slightly lower yields (78%).

Key Optimization Parameters:

  • Solvent Selection : Methanol facilitates higher solubility of reactants, whereas dichloromethane accelerates reaction kinetics.

  • Stoichiometry : A molar ratio of SnCl₂ to nitro precursor of approximately 6:1 ensures complete reduction.

  • Work-Up : Post-reaction extraction with ethyl acetate, followed by silica gel chromatography (hexane/ethyl acetate mixtures), ensures high purity.

Purification and Characterization

Purification is critical to isolate 3-(piperazin-1-yl)-5-(trifluoromethyl)aniline from by-products. Column chromatography with hexane/ethyl acetate gradients (14:1 to 15:1) is standard, yielding pale yellow solids with >95% purity. Structural confirmation employs:

  • Thin-Layer Chromatography (TLC) : Rf values of 0.30–0.48 in hexane/acetone systems.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra show characteristic aromatic protons at δ 6.92–7.01 ppm and piperazine methylene signals at δ 2.85–2.88 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks at m/z 245.1266 (calculated) and 245.1182 (observed).

Comparative Analysis of Synthetic Routes

The table below summarizes reaction conditions and outcomes from diverse studies:

SolventSnCl₂ (equiv)HCl (equiv)Time (h)Yield (%)
Methanol6.51217.590.4
Dichloromethane6.012783.0
Methanol6.5244278

Methanol-based reactions generally provide higher yields but require longer durations. Dichloromethane offers faster completion but may necessitate stricter temperature control.

Alternative Synthetic Approaches

While nitro reduction dominates literature, preliminary reports suggest nucleophilic aromatic substitution as a potential alternative. For instance, reacting piperazine with 5-(trifluoromethyl)-1,3-dinitrobenzene under basic conditions could theoretically yield the target compound. However, this method remains underexplored, with no yield data available in the reviewed sources.

Industrial-Scale Considerations

Large-scale production necessitates modifications for cost and safety:

  • Continuous Flow Reactors : Enhance heat and mass transfer, reducing reaction times.

  • Catalytic Hydrogenation : Replacing SnCl₂ with palladium or nickel catalysts could minimize toxic waste.

  • Automated Chromatography : Improves reproducibility during purification.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Antiviral Activity

    Research indicates that compounds with similar structural features exhibit antiviral properties. For example, derivatives containing piperazine groups have shown significant activity against various plant viruses, suggesting potential applications in developing antiviral drugs .

    Kinase Inhibition

    The compound's structural characteristics allow it to interact with various kinases. Modifications in the piperazine moiety have been linked to enhanced inhibition of BCR-ABL kinase, particularly in imatinib-resistant mutants. This suggests its potential as a therapeutic agent for treating certain types of leukemia .

    Antiparasitic Activity

    Some analogs of 3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline have shown promising results against malaria and other parasitic infections. The introduction of polar functional groups has improved aqueous solubility and metabolic stability while maintaining antiparasitic efficacy .

    Cytotoxicity

    Studies have evaluated the cytotoxic activities of piperazinone derivatives, which are structurally related to 3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects, thus supporting their potential as anticancer agents .

    Case Studies and Research Findings

    Several studies have explored the biological activity of 3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline and its derivatives:

    StudyFocusFindings
    Antiviral ActivitySignificant activity against plant viruses; potential for antiviral drug development.
    Kinase InhibitionEnhanced inhibition of BCR-ABL kinase; implications for leukemia treatment.
    CytotoxicityDemonstrated cytotoxic effects on cancer cell lines; supports anticancer applications.

    Notable Research Insights

    • A study published in 2020 highlighted the synthesis and evaluation of piperazinone derivatives as cytotoxic agents against cancer cell lines, reinforcing the therapeutic potential of similar compounds .
    • Another investigation into kinase inhibitors emphasized the importance of structural modifications in enhancing therapeutic efficacy against resistant cancer forms .

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In the case of anti-tubercular activity, it likely targets essential enzymes or pathways in Mycobacterium tuberculosis.
  • Comparison with Similar Compounds

    Structural Modifications and Key Differences

    The following table summarizes critical structural and functional distinctions between 3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline and its analogs:

    Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications References
    3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline C₁₁H₁₃F₃N₄ 258.25 (calculated) Piperazine directly attached to aniline Pharmaceutical intermediates (inferred)
    4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline C₁₃H₁₈F₃N₃ 273.30 Methylpiperazine linked via methylene bridge Kinase inhibitor intermediates (e.g., nilotinib analogs)
    3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline C₁₁H₁₀F₃N₃ 241.21 Imidazole replaces piperazine OLED materials, semiconductor synthesis
    2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline C₁₃H₁₆F₃N₃O 287.28 Acetylated piperazine Specialty pharmaceutical intermediates
    3-Fluoro-4-(trifluoromethyl)aniline C₇H₅F₄N 179.12 Fluorine substituent, no heterocycle Agrochemical precursors

    Physicochemical Properties

    • Lipophilicity (LogP):
      • Piperazine derivatives (e.g., 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline) exhibit moderate LogP values (~2.42), balancing solubility and membrane permeability .
      • Imidazole analogs (e.g., 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) show higher LogP (~2.42), favoring hydrophobic interactions in materials science .
    • Thermal Stability:
      • Imidazole derivatives have higher melting points (124–126°C) compared to piperazine analogs, which often remain liquids or low-melting solids .

    Biological Activity

    3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

    Chemical Structure and Synthesis

    The compound features a piperazine moiety linked to a trifluoromethyl-substituted aniline, which enhances its pharmacological properties. The synthesis typically involves the reaction of piperazine with trifluoromethyl aniline derivatives, facilitating the introduction of the piperazine group while maintaining the trifluoromethyl functionality.

    Biological Activity Overview

    The biological activities of 3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline can be categorized into several key areas:

    • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. For instance, a study demonstrated that derivatives with piperazine groups showed significant activity against plant viruses, suggesting potential applications in antiviral drug development .
    • Kinase Inhibition : The compound's structural features allow it to interact with various kinases. Notably, modifications in the piperazine moiety have been associated with enhanced inhibition of BCR-ABL kinase, particularly in imatinib-resistant mutants . This highlights its potential as a therapeutic agent in treating certain types of leukemia.
    • Antiparasitic Activity : Some analogs of this compound have shown promising results against malaria and other parasitic infections. The incorporation of polar functional groups has been noted to improve aqueous solubility and metabolic stability while maintaining antiparasitic efficacy .

    The mechanisms through which 3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline exerts its biological effects include:

    • Enzyme Inhibition : The compound likely acts as an inhibitor by binding to specific active sites on target enzymes, such as kinases. This interaction can prevent the phosphorylation processes critical for cell signaling and proliferation .
    • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions between this compound and its biological targets. For instance, molecular docking analyses suggest that the trifluoromethyl group enhances binding through hydrophobic interactions while the piperazine nitrogen can form hydrogen bonds with key residues in target proteins .

    Research Findings and Case Studies

    Several studies have explored the biological activity of 3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline and its derivatives:

    StudyFindings
    Demonstrated antiviral activity against PVY with comparable efficacy to established antiviral agents.
    Identified as a potent BCR-ABL inhibitor with IC50 values < 10 nM against resistant cell lines.
    Showed improved metabolic stability and aqueous solubility leading to enhanced antiparasitic activity in mouse models.

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